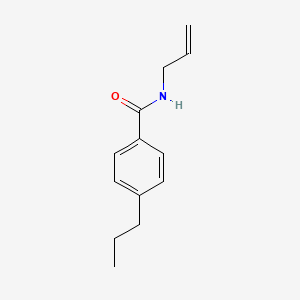
N-allyl-4-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-4-propylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the benzamide family and is often used as a precursor in the synthesis of other chemical compounds.
Scientific Research Applications
N-allyl-4-propylbenzamide has been extensively studied for its potential applications in various fields of science. It has been found to have significant antibacterial and antifungal properties and has been used as a precursor in the synthesis of other chemical compounds that exhibit similar properties. It has also been studied for its potential applications in the field of organic electronics due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-allyl-4-propylbenzamide is not fully understood. However, it is believed that it exerts its antibacterial and antifungal effects by inhibiting the growth and replication of bacterial and fungal cells. It is also believed to have a unique electronic structure that allows it to act as a potential organic semiconductor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-allyl-4-propylbenzamide are not well documented. However, it has been found to be relatively non-toxic and has been used in various lab experiments without any significant adverse effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-allyl-4-propylbenzamide in lab experiments is its relative ease of synthesis. It is also relatively non-toxic and can be handled safely in a laboratory setting. However, one of the major limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-allyl-4-propylbenzamide. One potential area of research is the development of new antibacterial and antifungal compounds based on the structure of N-allyl-4-propylbenzamide. Another potential area of research is the development of new organic semiconductors based on the unique electronic properties of this compound. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of N-allyl-4-propylbenzamide.
Synthesis Methods
N-allyl-4-propylbenzamide can be synthesized through a simple reaction between 4-propylbenzoic acid and allylamine. The reaction is typically carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) or N,N'-dimethylaminopyridine (DMAP). The resulting product is a white crystalline solid that can be purified through recrystallization.
properties
IUPAC Name |
N-prop-2-enyl-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-5-11-6-8-12(9-7-11)13(15)14-10-4-2/h4,6-9H,2-3,5,10H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISXTDHBSVEINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B4975287.png)
![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4975295.png)
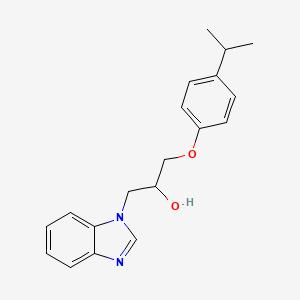
![2-[6-(2,3-dihydro-1H-indol-1-yl)-6-oxohexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4975303.png)
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4975309.png)
![(2-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetonitrile](/img/structure/B4975312.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)](/img/structure/B4975317.png)
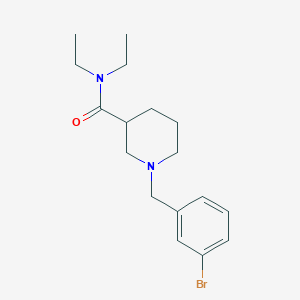
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methoxybenzoyl)piperazine oxalate](/img/structure/B4975347.png)
![10-benzoyl-11-(5-bromo-2-thienyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4975355.png)
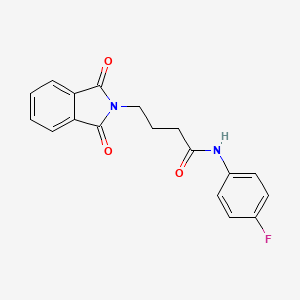
![ethyl 4-{[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4975385.png)
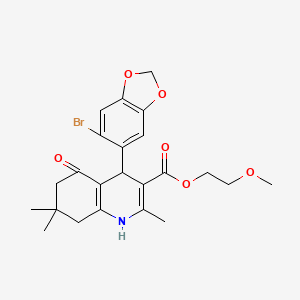
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B4975393.png)